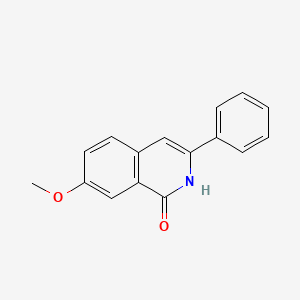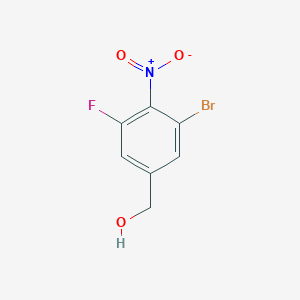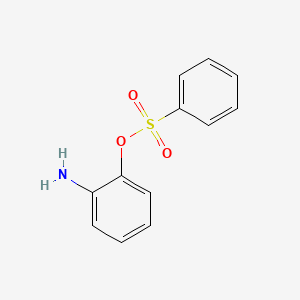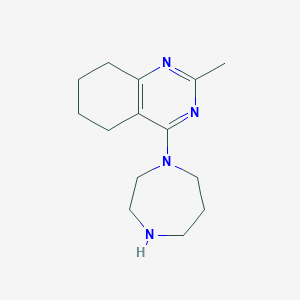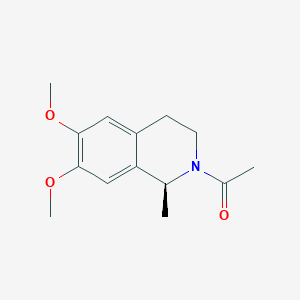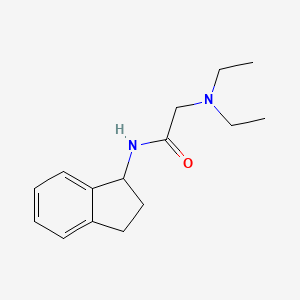
2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a diethylamino group and an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-indene-1-methanamine with diethylamine and acetic anhydride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles can be applied to minimize the use of hazardous reagents and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted acetamides and related compounds.
Aplicaciones Científicas De Investigación
2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the indene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(dimethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
- 2-(ethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
- 2-(methylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
Uniqueness
2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide is unique due to the presence of the diethylamino group, which can enhance its lipophilicity and ability to cross biological membranes. This property can improve its bioavailability and efficacy as a therapeutic agent compared to similar compounds.
Propiedades
Número CAS |
6514-54-1 |
|---|---|
Fórmula molecular |
C15H22N2O |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)11-15(18)16-14-10-9-12-7-5-6-8-13(12)14/h5-8,14H,3-4,9-11H2,1-2H3,(H,16,18) |
Clave InChI |
WNBMGEXKKSPUBS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1CCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


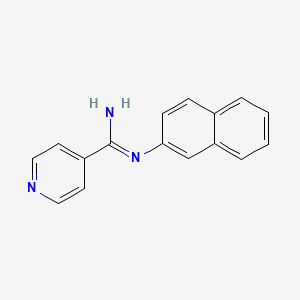
![5-Methylindolo[1,2-b][2,7]naphthyridin-12(6H)-one](/img/structure/B11862895.png)

![1,1'-Spirobi[1H-indene]-6,6'-diol, 2,2',3,3'-tetrahydro-](/img/structure/B11862934.png)



